molecular formula C32H30N2O4 B1199399 Isocochliodinol

Isocochliodinol

Cat. No.: B1199399
M. Wt: 506.6 g/mol
InChI Key: DMPXDLRQZYXVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isocochliodinol is a bis(3-indolyl)-benzoquinone secondary metabolite primarily isolated from endophytic fungi within the Chaetomiaceae family, such as Chaetomium spp. and Amesia spp. . Structurally, it features a central benzoquinone core linked to two indole moieties with prenyl substituents. Its stereoisomer, cochliodinol, differs in the spatial arrangement of these substituents, which significantly influences its bioactivity . This compound has garnered attention for its antiviral, cytotoxic, and anti-HIV properties, with studies highlighting its inhibitory effects on HIV-1 protease (IC50 = 0.24 µM) and RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2 and Dengue .

Properties

Molecular Formula

C32H30N2O4

Molecular Weight

506.6 g/mol

IUPAC Name

2,5-dihydroxy-3,6-bis[6-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C32H30N2O4/c1-17(2)5-7-19-9-11-21-23(15-33-25(21)13-19)27-29(35)31(37)28(32(38)30(27)36)24-16-34-26-14-20(8-6-18(3)4)10-12-22(24)26/h5-6,9-16,33-35,38H,7-8H2,1-4H3

InChI Key

DMPXDLRQZYXVHL-UHFFFAOYSA-N

SMILES

CC(=CCC1=CC2=C(C=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C4C=CC(=C5)CC=C(C)C)O)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C4C=CC(=C5)CC=C(C)C)O)C

Synonyms

asterriquinone CT3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Cochliodinol

  • Structural Differences: Cochliodinol is a stereoisomer of isocochliodinol, differing in the position of prenyl groups on the indole rings. This structural variation alters binding affinity and bioactivity .
  • Bioactivity: Cytotoxicity: Cochliodinol exhibits stronger cytotoxicity against L5178Y murine lymphoma cells (EC50 = 7.0 µg/mL) compared to this compound (EC50 = 71.5 µg/mL), likely due to enhanced membrane penetration from its substituent arrangement . Antimicrobial Activity: Cochliodinol weakly inhibits Bacillus subtilis and Staphylococcus aureus, whereas this compound’s antibacterial effects remain understudied .

Didemethylasterriquinone D

  • Structural Similarities: Both compounds share a bis-alkylated dihydroxybenzoquinone core but differ in side-chain modifications.
  • Bioactivity: HIV-1 Protease Inhibition: Didemethylasterriquinone D (IC50 = 0.18 µM) is marginally more potent than this compound (IC50 = 0.24 µM) due to optimized hydrogen bonding with the protease active site .

Semicochliodinol A and B

  • Structural Features: These derivatives lack one prenyl group compared to this compound, reducing steric hindrance.
  • Bioactivity: HIV-1 Protease Inhibition: Semicochliodinol A (IC50 = 0.37 µM) and B (IC50 = 0.5 µM) are less active than this compound, suggesting prenyl groups are critical for binding . Cytotoxicity: Both derivatives show negligible cytotoxicity, contrasting with this compound’s moderate activity .

Hinnuliquinone

  • Structural Profile: A dimeric bis-indolylquinone with C2 symmetry, distinct from this compound’s monomeric structure.
  • Potency: Despite its larger size, hinnuliquinone is less potent against HIV-1 protease (IC50 = 2.5 µM) compared to this compound .

Data Tables

Table 1: Cytotoxic Activity of this compound and Analogues

Compound Cell Line EC50/IC50 Reference
This compound L5178Y 71.5 µg/mL
Cochliodinol L5178Y 7.0 µg/mL
Semicochliodinol A HeLa >100 µM

Table 2: Antiviral Activity of Key Compounds

Compound Target IC50/Binding Affinity Reference
This compound HIV-1 Protease 0.24 µM
SARS-CoV-2 RdRp -8.1 kcal/mol
Didemethylasterriquinone D HIV-1 Protease 0.18 µM
Hinnuliquinone HIV-1 Integrase 1.8 µM

Key Research Findings

Structural-Activity Relationship: Prenyl substituents on indole rings enhance cytotoxicity (e.g., cochliodinol > this compound) but reduce solubility, impacting drug-likeness .

Antiviral Specificity: this compound’s dual activity against HIV-1 protease and viral RdRp distinguishes it from analogues like semicochliodinol A, which lack RdRp binding .

Therapeutic Limitations: this compound violates Lipinski’s Rule of Five (Ro5) due to high molecular weight, limiting oral bioavailability compared to smaller molecules like didemethylasterriquinone D .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isocochliodinol
Reactant of Route 2
Isocochliodinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.